2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine with a suitable pyrrole derivative in the presence of a catalyst . The reaction conditions often involve refluxing in ethanol with a few drops of glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated pyridine or pyrrole derivatives .
Scientific Research Applications
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have investigated its role in biological systems, particularly its presence in tobacco and its potential effects on human health.
Medicine: Research has explored its potential as a pharmacological agent, including its interactions with various biological targets.
Industry: It is used in the production of certain chemicals and materials, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyrrole: Another heterocyclic compound with similar structural features.
Myosmine: A closely related compound with similar chemical properties.
Uniqueness
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride is unique due to its specific combination of pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its presence in tobacco and potential health effects also distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C9H10N2.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h1-2,4,6H,3,5,7H2;1H |
InChI Key |
FTVHXLCCRNKRRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
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